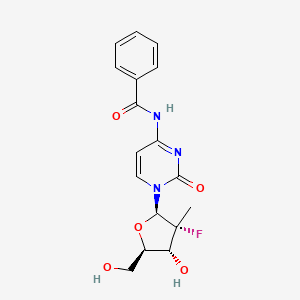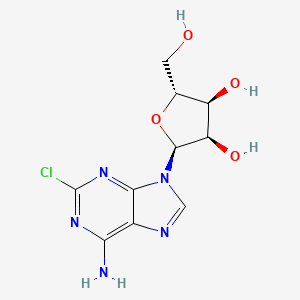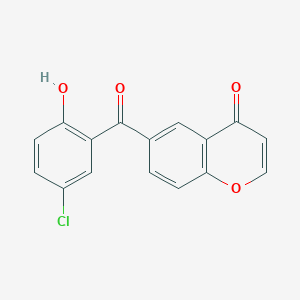![molecular formula C16H13NO5 B11830743 6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione CAS No. 73590-03-1](/img/structure/B11830743.png)
6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione is a chemical compound with the molecular formula C16H13NO5 and a molecular weight of 299.278 g/mol . This compound is known for its unique structure, which includes a benzo[g]isoquinoline core with hydroxy, methoxy, and methyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione typically involves multi-step organic reactions. One documented synthetic route includes the following steps :
Starting Material: The synthesis begins with a suitable precursor, such as scorpinone (CAS number 77794-86-6).
Reaction Conditions: The precursor undergoes a series of reactions, including methylation and hydroxylation, under controlled conditions to introduce the desired functional groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized applications and limited commercial demand. the principles of large-scale organic synthesis, including batch reactors and continuous flow systems, can be applied to produce this compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the quinone moiety to a hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional quinone derivatives, while reduction can produce hydroquinone analogs.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.
Medicine: Research explores its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Scorpinone (CAS number 77794-86-6): A precursor in the synthesis of 6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione.
5,8-Isoquinolinedione (CAS number 24011-03-8): Another isoquinoline derivative with similar structural features.
8-O-Methyl-bostrycoidin: A related compound with methoxy and hydroxy substituents.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzo[g]isoquinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Eigenschaften
CAS-Nummer |
73590-03-1 |
|---|---|
Molekularformel |
C16H13NO5 |
Molekulargewicht |
299.28 g/mol |
IUPAC-Name |
6-hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione |
InChI |
InChI=1S/C16H13NO5/c1-7-4-8-9(6-17-7)15(19)12-10(21-2)5-11(22-3)16(20)13(12)14(8)18/h4-6,20H,1-3H3 |
InChI-Schlüssel |
IVBXHDBKVLRPEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=N1)C(=O)C3=C(C2=O)C(=C(C=C3OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



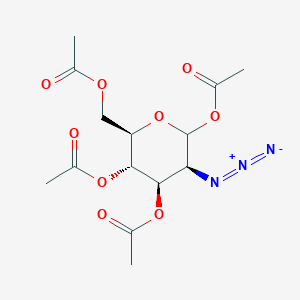
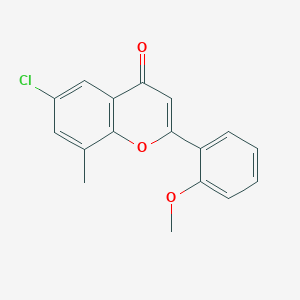
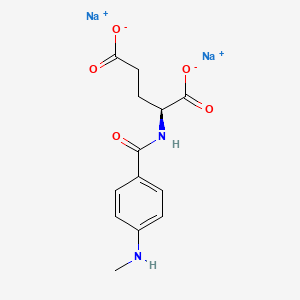

![1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11830711.png)

![(1S)-3-[[(1R,2'R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3'-oxirane]-2'-yl]methylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B11830726.png)
![6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11830737.png)
